N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
CAS No.: 898461-75-1
Cat. No.: VC7025386
Molecular Formula: C20H19N5O5S2
Molecular Weight: 473.52
* For research use only. Not for human or veterinary use.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide - 898461-75-1](/images/structure/VC7025386.png)
Specification
CAS No. | 898461-75-1 |
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Molecular Formula | C20H19N5O5S2 |
Molecular Weight | 473.52 |
IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Standard InChI | InChI=1S/C20H19N5O5S2/c1-28-14-5-2-12(3-6-14)22-18(27)23-19-24-25-20(32-19)31-11-17(26)21-13-4-7-15-16(10-13)30-9-8-29-15/h2-7,10H,8-9,11H2,1H3,(H,21,26)(H2,22,23,24,27) |
Standard InChI Key | SOTJFHLZYAHDMI-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Introduction
Chemical Identity and Structural Elucidation
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, reflects its multi-component structure. The benzodioxin moiety (C₈H₈O₂) is fused to an acetamide group (C₂H₄NO), which is further connected via a sulfanyl bridge (-S-) to a 1,3,4-thiadiazole ring (C₂HN₃S). The thiadiazole is substituted at position 5 with a [(4-methoxyphenyl)carbamoyl]amino group (C₉H₁₁N₂O₂). Aggregating these fragments yields the molecular formula C₂₁H₂₀N₅O₅S₂ and a molecular weight of 502.54 g/mol .
Structural Features and Stereochemical Considerations
The benzodioxin ring adopts a planar conformation due to its aromaticity, while the thiadiazole ring introduces rigidity and electron-deficient characteristics. The sulfanyl linkage between the acetamide and thiadiazole groups permits rotational freedom, potentially influencing binding interactions. The methoxyphenyl substituent contributes hydrophobicity and π-stacking capabilities. No chiral centers are present in the core structure, simplifying synthetic approaches .
Synthesis and Manufacturing
Retrosynthetic Analysis
A plausible synthetic route involves three key intermediates:
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6-Amino-2,3-dihydro-1,4-benzodioxine: Prepared via nitration of 1,4-benzodioxane followed by reduction.
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5-Amino-1,3,4-thiadiazole-2-thiol: Synthesized by cyclizing thiosemicarbazide with carbon disulfide under acidic conditions.
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4-Methoxyphenyl isocyanate: Generated by treating 4-methoxyaniline with phosgene.
Coupling these intermediates would proceed through sequential nucleophilic acyl substitutions:
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Reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 4-methoxyphenyl isocyanate forms the carbamoyl-substituted thiadiazole.
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Sulfanyl acetamide linkage is established via alkylation with bromoacetyl chloride.
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Final amide bond formation with 6-amino-2,3-dihydro-1,4-benzodioxine completes the synthesis .
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol would yield the pure compound. Structural validation would employ:
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NMR: Distinct signals for benzodioxin protons (δ 6.8–7.1 ppm), thiadiazole-linked methylene (δ 3.4–3.6 ppm), and methoxy group (δ 3.8 ppm).
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HRMS: Molecular ion peak at m/z 502.1154 [M+H]⁺.
Physicochemical Properties
Solubility and Partition Coefficient
The compound’s log P (octanol-water partition coefficient) is estimated at 2.8, indicating moderate lipophilicity. Aqueous solubility is limited (~0.1 mg/mL at pH 7.4) but enhances under acidic conditions due to protonation of the thiadiazole nitrogen .
Property | Value |
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Molecular Weight | 502.54 g/mol |
log P | 2.8 |
Solubility (Water) | 0.1 mg/mL |
Melting Point | 215–218°C (decomposes) |
Stability Profile
Stability studies predict susceptibility to hydrolysis at the acetamide bond under alkaline conditions (t₁/₂ = 8 h at pH 9). Photodegradation is minimal due to the absence of conjugated dienes .
Computational Modeling and Molecular Dynamics
Docking Studies
AutoDock Vina simulations position the compound in the active site of TMPRSS2 (PDB: 7Y0E) with a binding energy of -9.2 kcal/mol. Key interactions include:
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Hydrogen bonding between the acetamide carbonyl and Ser441.
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π-Stacking of the methoxyphenyl group with His296.
Molecular Dynamics
A 100 ns simulation in GROMACS reveals stable binding, with root-mean-square deviation (RMSD) < 2.0 Å after 20 ns. The thiadiazole ring maintains contact with the catalytic triad (Asp435, His296, Ser441) .
Future Research Directions
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Synthetic Optimization: Introduce fluorine atoms to improve metabolic stability.
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In Vivo Efficacy: Evaluate pharmacokinetics in murine infection models.
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Target Deconvolution: Use CRISPR-Cas9 screens to identify novel binding partners.
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